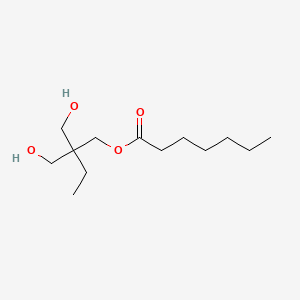
2,2-Bis(hydroxymethyl)butyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)butyl heptanoate is an organic compound with the molecular formula C13H26O4. It is an ester derived from heptanoic acid and 2,2-bis(hydroxymethyl)butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Bis(hydroxymethyl)butyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 2,2-bis(hydroxymethyl)butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Heptanoic acid+2,2-bis(hydroxymethyl)butanol→2,2-Bis(hydroxymethyl)butyl heptanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of azeotropic distillation can help remove water formed during the reaction, further driving the equilibrium towards product formation.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield heptanoic acid and 2,2-bis(hydroxymethyl)butanol.
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Heptanoic acid and 2,2-bis(hydroxymethyl)butanol.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols.
Scientific Research Applications
2,2-Bis(hydroxymethyl)butyl heptanoate has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Mechanism of Action
The mechanism of action of 2,2-bis(hydroxymethyl)butyl heptanoate involves its interaction with various molecular targets and pathways. The ester bond can undergo hydrolysis, releasing the active components, heptanoic acid and 2,2-bis(hydroxymethyl)butanol. These components can then participate in further biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)propyl heptanoate
- 2,2-Bis(hydroxymethyl)butyl octanoate
- 2,2-Bis(hydroxymethyl)butyl hexanoate
Uniqueness
2,2-Bis(hydroxymethyl)butyl heptanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its hydroxyl groups and ester functionality make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
94616-59-8 |
|---|---|
Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl heptanoate |
InChI |
InChI=1S/C13H26O4/c1-3-5-6-7-8-12(16)17-11-13(4-2,9-14)10-15/h14-15H,3-11H2,1-2H3 |
InChI Key |
OCELHTPLFGWCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


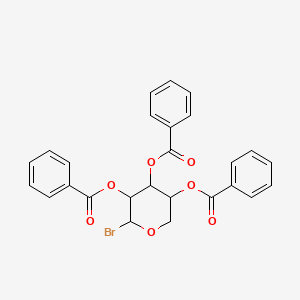
![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)
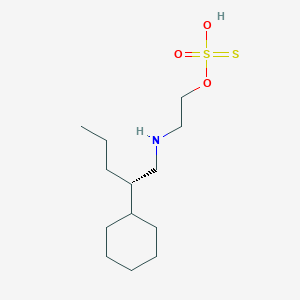
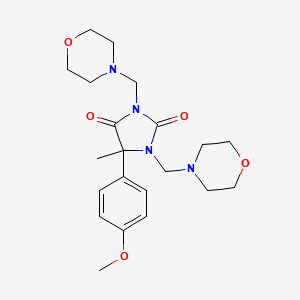
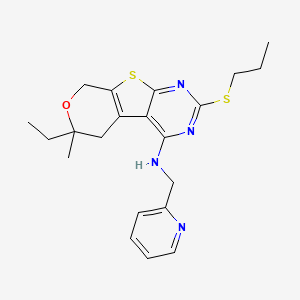
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14154793.png)
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)
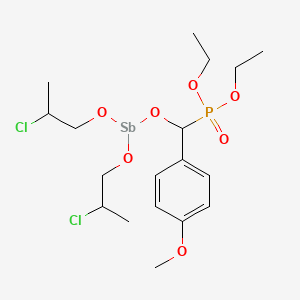
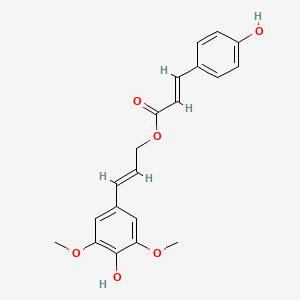
![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)

![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)
